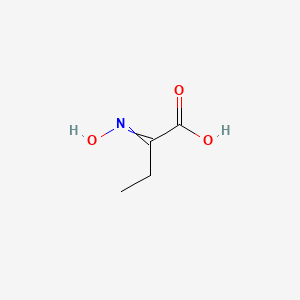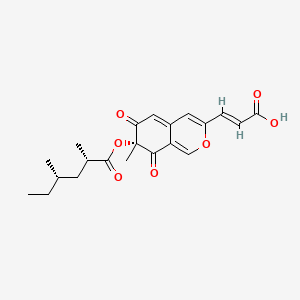![molecular formula C10H11NO4 B13812984 3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
3-{[(1S)-1-Carboxyethyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) is an organic compound that features a benzene ring substituted with a carboxylic acid group and an amino group attached to a carboxyethyl side chain. This compound is part of the broader class of aminobenzoic acids, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) typically involves the reaction of benzoic acid derivatives with amino acids under specific conditions. One common method is the condensation reaction between benzoic acid and an amino acid like alanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the meta position relative to the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Nitrobenzoic acids or sulfonated benzoic acids.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid and amino groups allow the compound to form hydrogen bonds and ionic interactions with target proteins, potentially inhibiting their activity or altering their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the carboxyethyl side chain.
4-Aminobenzoic acid: Similar structure with the amino group at the para position.
Anthranilic acid: Contains an amino group at the ortho position relative to the carboxylic acid group.
Uniqueness
Benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) is unique due to the presence of the carboxyethyl side chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
3-[[(1S)-1-carboxyethyl]amino]benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(9(12)13)11-8-4-2-3-7(5-8)10(14)15/h2-6,11H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI-Schlüssel |
RSNDVDPJAUNOBX-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC1=CC=CC(=C1)C(=O)O |
Kanonische SMILES |
CC(C(=O)O)NC1=CC=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
